molecular formula C18H16N2O B11739191 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B11739191
M. Wt: 276.3 g/mol
InChI Key: ZDFLQGAJFFWSSF-UHFFFAOYSA-N
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Description

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an organic compound with the molecular formula C18H16N2O. This compound is known for its unique structural properties, which include a benzoyl group, a dimethylamino group, and a nitrile group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoyl cyanide in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-3-[4-(methylamino)phenyl]prop-2-enenitrile
  • 2-Benzoyl-3-[4-(ethylamino)phenyl]prop-2-enenitrile
  • 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C18H16N2O/c1-20(2)17-10-8-14(9-11-17)12-16(13-19)18(21)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

ZDFLQGAJFFWSSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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